methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate
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Overview
Description
Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno[2,3-d]pyrimidine core with a thioxo group and a benzoate ester, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the thioxo group is usually done via a nucleophilic substitution reaction, where a thiol group is introduced to the chromeno[2,3-d]pyrimidine core. Finally, the benzoate ester is formed through esterification, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The chromeno[2,3-d]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced chromeno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chromeno[2,3-d]pyrimidine core can interact with various receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate can be compared with other chromeno[2,3-d]pyrimidine derivatives, such as:
Methyl 4-(4-oxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate: Lacks the thioxo group, which may result in different biological activities.
Ethyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
931948-80-0 |
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Molecular Formula |
C20H16N2O3S |
Molecular Weight |
364.42 |
IUPAC Name |
methyl 4-(7-methyl-4-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C20H16N2O3S/c1-11-3-8-16-14(9-11)10-15-18(25-16)21-17(22-19(15)26)12-4-6-13(7-5-12)20(23)24-2/h3-9H,10H2,1-2H3,(H,21,22,26) |
InChI Key |
WOMJZYSOJIYCAX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
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